3-Ethoxyphenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

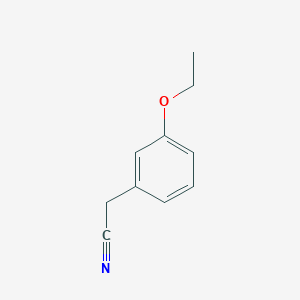

3-Ethoxyphenylacetonitrile: is an organic compound with the molecular formula C10H11NO. It is a nitrile derivative of phenylacetonitrile, where the phenyl ring is substituted with an ethoxy group at the third position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxyphenylacetonitrile can be synthesized through various methods. One common approach involves the reaction of 3-ethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under reflux conditions, yielding this compound as the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as mentioned above. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyphenylacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.

Major Products Formed:

Oxidation: 3-Ethoxybenzoic acid.

Reduction: 3-Ethoxyphenylmethylamine.

Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

3-Ethoxyphenylacetonitrile has several notable applications in research:

Synthetic Organic Chemistry

- Building Block for Complex Molecules : It serves as a precursor in the synthesis of various biologically active compounds, including those with potential therapeutic effects.

- Example : Used in the synthesis of 2-(3-ethoxyphenyl)-5,6-dihydro-s-triazolo[5,1-a]isoquinoline, which has been investigated for its anti-fertility properties.

Medicinal Chemistry

- Drug Development : The compound has been explored as a precursor for pharmaceuticals targeting various diseases.

- Biological Activity : Preliminary studies suggest potential antidepressant properties and cytotoxic effects against cancer cells, indicating its utility in drug discovery.

Materials Science

- Polymer Chemistry : It is utilized in formulating advanced materials that require specific chemical properties, such as durability and resistance to environmental factors.

- Analytical Applications : Employed as a reagent in analytical chemistry for identifying and quantifying other substances.

Antidepressant Activity

Research indicates that this compound may interact with neurotransmitter systems, showing promise for antidepressant applications. Specific mechanisms are still under investigation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential role in cancer therapeutics. For instance, it has been involved in synthesizing derivatives that inhibit cell proliferation and induce apoptosis.

Plant Growth Promotion

Experiments have shown that foliar application of this compound can enhance growth parameters in various plant species, indicating its utility in agricultural applications.

Mechanism of Action

The mechanism of action of 3-ethoxyphenylacetonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes and receptors in biological systems. The ethoxy group can also influence the compound’s reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

3-Methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

4-Ethoxyphenylacetonitrile: Ethoxy group at the fourth position instead of the third.

3-Ethoxybenzyl cyanide: Similar structure but with a cyanide group directly attached to the benzyl position

Uniqueness: 3-Ethoxyphenylacetonitrile is unique due to the position of the ethoxy group, which can significantly influence its chemical reactivity and biological interactions. This positional difference can lead to variations in the compound’s physical properties, such as boiling point, solubility, and overall stability .

Biological Activity

3-Ethoxyphenylacetonitrile (CAS Number: 19924-43-7) is an organic compound with notable applications in medicinal chemistry and synthetic biology. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C10H11NO

- Molecular Weight: 175.20 g/mol

- Appearance: Clear colorless to slightly yellow liquid

- Boiling Point: 164-165 °C at 20 mmHg

- Solubility: Soluble in chloroform and methanol; insoluble in water

This compound exhibits various biological activities, primarily attributed to its structural features that facilitate interactions with biological targets. Its nitrile group plays a crucial role in modulating enzyme activities and receptor interactions.

1. Anticancer Properties

Research has indicated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For example, derivatives of phenylacetonitrile have been shown to interfere with the signaling pathways involved in tumor growth, particularly through the inhibition of key enzymes in cancer metabolism .

2. Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties. It has been linked to the modulation of inflammatory cytokines and mediators, which are critical in conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Activity

The compound has also been investigated for its neuroprotective effects. In vitro studies indicate that it may protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases .

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing new immunogens for homovanillic acid, researchers utilized this compound as a precursor. The resulting compounds exhibited promising immunogenic responses, indicating potential applications in vaccine development against neurological disorders .

Case Study 2: Pharmacological Screening

A pharmacological screening of various derivatives of phenylacetonitrile, including this compound, revealed significant activity against certain cancer cell lines. The study highlighted a dose-dependent relationship between the concentration of the compound and its cytotoxic effects, suggesting a mechanism that warrants further exploration for therapeutic use .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO |

| Molecular Weight | 175.20 g/mol |

| Boiling Point | 164-165 °C |

| Solubility | Chloroform, Methanol |

| Anticancer Activity | Inhibits cell proliferation |

| Anti-inflammatory Activity | Modulates cytokines |

| Neuroprotective Activity | Protects against oxidative stress |

Properties

IUPAC Name |

2-(3-ethoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJQDUQVRZNFHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407253 |

Source

|

| Record name | 3-Ethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-55-3 |

Source

|

| Record name | 3-Ethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.